3-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
3-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a pyridine ring substituted with a methoxy group, a methyl group, and a boronic ester group. Boronic esters are known for their stability and reactivity, making them valuable intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Compounds with similar structures have been used as intermediates in the synthesis of cholinergic drugs, which target the cholinergic system to treat gastrointestinal diseases .
Mode of Action
It can be synthesized through nucleophilic and amidation reactions . It’s worth noting that compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been used in borylation and hydroboration reactions in the presence of transition metal catalysts .
Biochemical Pathways
It’s known that boronic acid compounds, which this compound is a derivative of, are often used in suzuki coupling reactions, a type of palladium-catalyzed cross-coupling reaction .
Result of Action
Boronic acid compounds, which this compound is a derivative of, have been used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
Action Environment
It’s known that the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxy-2-methylpyridine and pinacolborane.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.
Substitution: The methoxy and methyl groups on the pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0)
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), ethanol
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Scientific Research Applications
3-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to form stable and reactive intermediates.
Material Science: It is employed in the synthesis of novel materials with unique optical and electronic properties.
Biological Research: The compound is used as a probe in biological assays to study enzyme activities and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar structure but with a bromine atom instead of a methoxy group.
2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound lacks the pyridine ring but retains the boronic ester group.
Uniqueness
3-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its combination of a pyridine ring with a boronic ester group. This structure imparts both stability and reactivity, making it a valuable intermediate in various chemical transformations .
Properties
IUPAC Name |
3-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-9-11(16-6)7-10(8-15-9)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWWFGMASJPHHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257554-74-7 |
Source
|
Record name | 3-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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